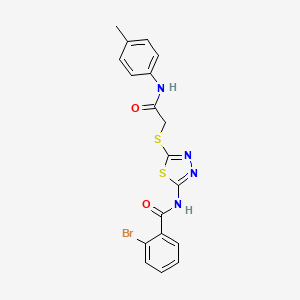

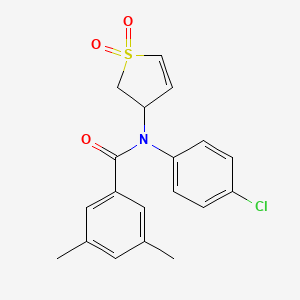

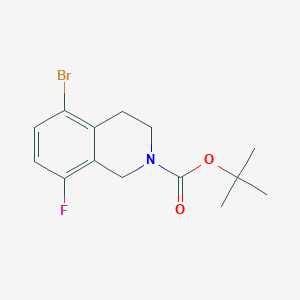

2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential antitumor activities and are often studied for their structure-activity relationships. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves the reaction of N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines to introduce different substituents on the benzene ring. The compounds with a carbamoyl substituent at position 5 were further dehydrated to form nitriles. This suggests that the synthesis of the compound would likely follow a similar pathway, involving the introduction of a dimethylamino-morpholinopyrimidinyl moiety to the benzenesulfonamide framework .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, shows that the benzene rings are tilted relative to each other, and a similar dihedral angle is observed between the sulfur-bridged pyrimidine and benzene rings. This indicates that the compound of interest may also exhibit significant dihedral angles between its rings, which could influence its molecular interactions and biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar sulfonamide derivatives typically involve interactions with amines and dehydration processes to form nitriles. These reactions are crucial for the synthesis and potential modification of the compound to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the intramolecular interactions, such as π-π stacking and hydrogen bonding, observed in related compounds suggest that this compound may also exhibit similar properties. These interactions can contribute to the compound's stability and solubility, which are important factors in its biological efficacy .

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-Chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is structurally related to a series of ureido benzenesulfonamides that have been synthesized and tested for their efficiency as carbonic anhydrase (CA) inhibitors. These compounds exhibit high selectivity and potency against the human carbonic anhydrase isoforms hCA IX and XII, which are associated with tumor environments. The inhibition of these isoforms suggests potential applications in anticancer and antimetastatic therapies. One study discovered compounds within this class showing high activity for hCA IX with inhibition constants in the nanomolar range, highlighting their significance for further medicinal and pharmacologic studies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Antimicrobial Activity

Compounds related to this compound have been investigated for their antimicrobial efficacy. A study on novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MIC). The introduction of specific moieties into the compound structure was found to enhance antimicrobial potency, indicating a promising area for the development of new antituberculosis agents (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Antioxidant and Enzyme Inhibition

Another research direction involves the evaluation of sulfonamides incorporating 1,3,5-triazine moieties for antioxidant properties and inhibition of enzymes linked to neurodegenerative diseases. Compounds in this category have shown moderate antioxidant activity and significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. This suggests potential applications in the treatment or management of neurodegenerative conditions (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Future Directions

The future research directions for this compound could involve further studies into its potential biological activities, such as its potential as an anticancer or antimicrobial agent . Additionally, research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis within cells . Disruption of this pathway in tumor cells can lead to an unfavorable intracellular environment, inhibiting tumor growth .

Pharmacokinetics

Like other benzenesulfonamide derivatives, it is likely to have good oral bioavailability

Result of Action

The inhibition of CA IX by this compound has been shown to have antiproliferative effects on tumor cells . Specifically, it has been found to induce apoptosis in triple-negative breast cancer cells . This is evidenced by a significant increase in the annexin V-FITC percent, a marker of apoptosis .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, can lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic tumors . Additionally, the stability of the compound could be affected by factors such as pH and the presence of other metabolites .

properties

IUPAC Name |

2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O3S/c1-21(2)15-13(11-18-16(19-15)22-7-9-25-10-8-22)20-26(23,24)14-6-4-3-5-12(14)17/h3-6,11,20H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOLCQRDZJLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)

![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)